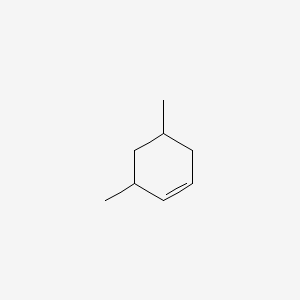

3,5-Dimethylcyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACYBRMPSZPZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971406 | |

| Record name | 3,5-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56021-63-7, 823-17-6 | |

| Record name | trans-3,5-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056021637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,5-Dimethylcyclohexene from 3,5-Dimethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylcyclohexene from 3,5-dimethylcyclohexanol (B146684) via acid-catalyzed dehydration. This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. This document details the reaction mechanism, provides a generalized experimental protocol, summarizes key quantitative data, and includes visualizations to aid in understanding the process.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed dehydration of 3,5-dimethylcyclohexanol to this compound proceeds through a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation intermediate. A proton is then abstracted from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene. The formation of the more substituted double bond is generally favored, in accordance with Zaitsev's rule.

Caption: E1 Dehydration Mechanism of 3,5-Dimethylcyclohexanol.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for the dehydration of cyclohexanols.[1]

Materials:

-

3,5-Dimethylcyclohexanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle or sand bath

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3,5-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.

-

Dehydration and Distillation: Assemble a distillation apparatus and heat the reaction mixture using a heating mantle or sand bath.[2][3] The lower-boiling alkene product will co-distill with water as it is formed.[1] Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up - Neutralization: Transfer the distillate to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and then shake, venting the funnel frequently to release any pressure buildup from carbon dioxide evolution. Remove the aqueous layer.

-

Work-up - Washing: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove the bulk of the dissolved water. Separate the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or calcium chloride to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by simple or fractional distillation, collecting the fraction corresponding to the boiling point of the product.

-

Characterization: Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Caption: Experimental Workflow for this compound Synthesis.

Data Presentation

This section summarizes the key physical and spectroscopic data for the starting material and the final product.

Table 1: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3,5-Dimethylcyclohexanol | C₈H₁₆O | 128.21 | ~185-187 |

| This compound | C₈H₁₄ | 110.20 | ~125-126 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| GC-MS | Molecular Ion Peak (M⁺) at m/z = 110.[4][5] |

| ¹H NMR (CDCl₃) | Signals in the olefinic region (δ ~5.5-5.7 ppm) corresponding to the C=C-H protons. Signals in the aliphatic region for the methyl and methylene (B1212753) protons. |

| ¹³C NMR (CDCl₃) | Signals in the olefinic region (δ ~125-135 ppm) for the sp² hybridized carbons of the double bond. Signals in the aliphatic region for the sp³ hybridized carbons. |

| IR Spectroscopy | Characteristic C=C stretch around 1650 cm⁻¹. C-H stretch of the sp² carbons around 3020 cm⁻¹. |

Conclusion

The synthesis of this compound from 3,5-dimethylcyclohexanol via acid-catalyzed dehydration is a robust and well-understood reaction. The E1 mechanism governs this transformation, leading to the formation of the thermodynamically favored alkene product. The experimental protocol, involving reaction, distillation, work-up, and purification, is a standard procedure in organic synthesis. The identity and purity of the product can be reliably confirmed through various spectroscopic techniques. This guide provides a foundational understanding of this synthesis for professionals in research and drug development.

References

An In-depth Technical Guide to the Separation of Cis and Trans Isomers of 3,5-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the separation of cis and trans isomers of 3,5-dimethylcyclohexene. Due to the limited availability of direct experimental protocols for this specific compound, this document synthesizes information from the separation of analogous dimethylcyclohexane isomers and general principles of diastereomer separation to propose effective analytical and preparative strategies.

Introduction

This compound is a cyclic alkene with two stereocenters, leading to the existence of diastereomers, namely cis-3,5-dimethylcyclohexene and trans-3,5-dimethylcyclohexene. The spatial arrangement of the two methyl groups relative to the cyclohexene (B86901) ring significantly influences the molecule's physical and chemical properties. In drug development and fine chemical synthesis, the stereochemical purity of intermediates and final products is paramount, necessitating robust methods for the separation and quantification of such isomers.

This guide focuses primarily on gas chromatography (GC) as the most promising technique for the analytical and potentially preparative-scale separation of these isomers, drawing parallels from established methods for other dimethylcyclohexane isomers.

Physicochemical Data of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for developing and optimizing separation methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1][2] |

| Molecular Weight | 110.20 g/mol | PubChem[1][2] |

| CAS Number | 823-17-6 (unspecified stereochemistry) | PubChem[1] |

| CAS Number (trans) | 56021-63-7 | PubChem[1][2] |

| Kovats Retention Index | 912 (Semi-standard non-polar column) | PubChem[1] |

Proposed Separation Methodologies

Gas Chromatography (GC)

The separation of geometric isomers by GC relies on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The choice of the stationary phase is critical for achieving resolution between isomers with very similar boiling points.

The following protocol is a proposed starting point for the separation of cis and trans-3,5-dimethylcyclohexene, based on methods for other dimethylcyclohexane isomers.[4][5]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column.

-

Autosampler.

Chromatographic Conditions:

| Parameter | Proposed Value/Condition | Rationale |

| Column | ||

| Stationary Phase | Chirasil-Dex or a calixarene-based phase (e.g., C6A-C10) | These phases have shown excellent selectivity for other dimethylcyclohexane isomers.[4][5] Chiral stationary phases can effectively resolve diastereomers. |

| Length | 25 m - 30 m | Standard length for good resolution. |

| Internal Diameter | 0.25 mm | Provides a good balance between sample capacity and resolution. |

| Film Thickness | 0.25 µm | Standard thickness for general-purpose analysis. |

| Temperatures | ||

| Injector | 250 °C | To ensure complete volatilization of the sample. |

| Detector (FID) | 250 °C | To prevent condensation of the analytes. |

| Oven Program | Initial: 40 °C (hold for 2 min), Ramp: 5 °C/min to 150 °C | A temperature ramp is often necessary to achieve separation of closely eluting isomers. |

| Gas Flows | ||

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |

| Injection | ||

| Injection Volume | 1 µL | |

| Split Ratio | 50:1 | To prevent column overloading. |

Sample Preparation: Dilute the mixture of cis and trans-3,5-dimethylcyclohexene in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

The proposed method is expected to provide separation of the cis and trans isomers. The elution order will depend on the specific interactions with the stationary phase. Optimization of the temperature program (initial temperature, ramp rate, and final temperature) will be crucial to maximize resolution. A slower ramp rate may improve separation.

For quantitative analysis, calibration curves should be prepared using standards of known concentration for each isomer, if available. In the absence of pure standards, relative quantification can be performed assuming equal detector response for both isomers. For definitive peak identification, coupling the GC to a mass spectrometer (GC-MS) is highly recommended.[1][2]

Alternative and Complementary Techniques

While GC is the most promising technique, other methods could potentially be explored for the separation of cis and trans-3,5-dimethylcyclohexene, particularly for preparative-scale purification.

Fractional Distillation

Given that diastereomers have different physical properties, a difference in boiling points between the cis and trans isomers of this compound is expected. High-efficiency fractional distillation could potentially be used for their separation, especially on a larger scale. However, this method is often less effective for isomers with very close boiling points.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC with a silica (B1680970) gel or a more selective stationary phase could be investigated. The separation would be based on the small differences in polarity between the isomers. Chiral HPLC has been successfully used for the separation of other cyclohexane (B81311) derivatives and could be a viable option.

Crystallization

If one of the isomers is a solid at a certain temperature and can be selectively crystallized from a solvent mixture, fractional crystallization could be a powerful purification technique. This would require a significant difference in the melting points and solubilities of the two isomers.

Experimental Workflow and Logical Relationships

The general workflow for the separation and analysis of cis and trans-3,5-dimethylcyclohexene isomers is depicted in the following diagram.

Caption: A flowchart illustrating the general workflow from the initial isomer mixture to separation, analysis, and final characterization.

Conclusion

The separation of cis and trans isomers of this compound is a challenging but achievable task. Gas chromatography, particularly with specialized stationary phases such as chiral or calixarene-based columns, offers the most promising route for high-resolution separation and accurate quantification. While direct experimental data for this specific compound is scarce, the protocols and principles established for the separation of other dimethylcyclohexane isomers provide a solid foundation for method development. Further research and experimental validation of the proposed GC method are necessary to establish a robust and reliable protocol for routine analysis and purification.

References

- 1. This compound | C8H14 | CID 143321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,5-Dimethylcyclohexene | C8H14 | CID 57350972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3,5-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethylcyclohexene. Due to the absence of a publicly available experimental spectrum with full data, this guide presents a detailed prediction of the spectrum based on established principles of NMR spectroscopy. It includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the structural relationships and spectral interpretation.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the presence of the double bond and the methyl substituents. The predicted data is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1, H2 | 5.5 - 5.7 | Multiplet | J(H1-H2) ≈ 10 (alkenic)J(H1-H6), J(H2-H3) (allylic) | 2H |

| H3, H5 | 2.0 - 2.3 | Multiplet | - | 2H |

| H4 (axial) | ~1.2 | Multiplet | - | 1H |

| H4 (equatorial) | ~1.9 | Multiplet | - | 1H |

| H6 (axial) | ~1.4 | Multiplet | - | 1H |

| H6 (equatorial) | ~2.1 | Multiplet | - | 1H |

| CH₃ at C3 | 0.9 - 1.1 | Doublet | ~7 | 3H |

| CH₃ at C5 | 0.9 - 1.1 | Doublet | ~7 | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific conformation of the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral analysis.

-

Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.[3][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.

-

Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is recommended.[2][4]

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before use.[2]

-

Homogenization: After capping the NMR tube, the solution should be gently agitated to ensure it is homogeneous.

NMR Instrument Setup and Data Acquisition

The following steps describe a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

-

Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly set up, including checking the level of cryogens if it is a superconducting magnet.

-

Sample Insertion: The NMR tube is placed in a spinner turbine and its depth is adjusted using a sample depth gauge. The sample is then carefully inserted into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). This compensates for any drift in the magnetic field during the experiment.[6]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming.[6] This involves adjusting a series of shim coils to produce sharp, symmetrical NMR signals. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned and matched to the frequency of the protons (¹H) to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[6]

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. These include:

-

Pulse Angle: A 90° pulse is commonly used to excite the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the protons to return to their equilibrium state.

-

Number of Scans: For a sample with sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR spectrum analysis.

Caption: Molecular structure of this compound with proton labeling.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,5-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 3,5-dimethylcyclohexene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted chemical shift values based on established spectroscopic principles and data from analogous compounds. It also includes a standardized experimental protocol for acquiring ¹³C NMR spectra and logical diagrams to illustrate the structure-spectrum correlations.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for the carbon atoms in cis- and trans-3,5-dimethylcyclohexene have been estimated using incremental rules based on the known spectrum of cyclohexene (B86901) and the substituent effects of methyl groups. These predictions provide a valuable reference for the identification and characterization of these compounds.

For cyclohexene, the olefinic carbons (C1 and C2) resonate at approximately 127.2 ppm, the allylic carbons (C3 and C6) at 25.5 ppm, and the remaining sp³ carbons (C4 and C5) at 22.9 ppm. The introduction of methyl groups at the C3 and C5 positions induces shifts in these values.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound

| Carbon Atom | Predicted Shift (cis) | Predicted Shift (trans) | Rationale for Shift Prediction |

| C1 | ~128 | ~128 | Minimal effect from remote methyl groups. |

| C2 | ~126 | ~126 | Minimal effect from remote methyl groups. |

| C3 | ~32 | ~32 | α-effect of the methyl group causes a downfield shift. |

| C4 | ~30 | ~30 | β-effect of the C3-methyl and γ-effect of the C5-methyl. |

| C5 | ~30 | ~30 | α-effect of the methyl group causes a downfield shift. |

| C6 | ~32 | ~32 | β-effect of the C5-methyl and γ-effect of the C3-methyl. |

| 3-CH₃ | ~21 | ~21 | Typical range for a methyl group on an sp³ carbon. |

| 5-CH₃ | ~21 | ~21 | Typical range for a methyl group on an sp³ carbon. |

Disclaimer: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for a liquid organic sample such as this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 50-100 mg of this compound. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1] Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. TMS is assigned a chemical shift of 0.0 ppm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically used.

-

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. The acquisition time will depend on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to cover the entire range of ¹³C chemical shifts.

-

Temperature: The experiment is typically run at a constant temperature, often 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the carbon atoms in this compound and their corresponding predicted ¹³C NMR chemical shift regions.

Caption: Correlation of carbon atoms in this compound to their predicted chemical shift regions.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Data of 3,5-Dimethylcyclohexene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 3,5-dimethylcyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for obtaining FT-IR spectra, and includes a visual representation of the analytical workflow.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound (C₈H₁₄), FT-IR spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of its specific chemical bonds.[1] The spectrum of this compound is distinguished by features arising from its alkene C=C double bond, the associated vinylic C-H bonds, and the C-H bonds of the saturated alkyl portions of the cyclohexene (B86901) ring and methyl substituents.[2]

FT-IR Spectroscopic Data of this compound

The vapor phase infrared spectrum of this compound displays several key absorption bands that are indicative of its molecular structure.[2][3][4] The primary vibrational modes and their corresponding characteristic wavenumbers are summarized in the table below.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Bond Type |

| =C-H Stretch | 3020 – 3050 | C-H (sp²) |

| C-H Stretch | 2850 – 2960 | C-H (sp³) |

| C=C Stretch | ~1650 | C=C |

| C-H Bend | 1375 – 1465 | C-H |

Table 1: Key Infrared Absorption Bands for this compound.[2]

The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration typically observed around 1650 cm⁻¹.[2] The C-H bonds associated with this double bond (=C-H) exhibit a stretching absorption at a frequency slightly above 3000 cm⁻¹, generally in the 3020-3050 cm⁻¹ range.[2] In contrast, the C-H bonds of the saturated portions of the molecule, including the ring's CH₂ and CH groups and the methyl groups, show stretching vibrations at frequencies just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.[2] Additionally, various C-H bending vibrations for both sp² and sp³ hybridized carbons appear in the fingerprint region (below 1500 cm⁻¹), which provides a unique pattern for the molecule.[2]

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following protocol outlines the methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) or Transmission Cell method.

3.1. Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Accessory for liquid sampling (e.g., ATR crystal or liquid transmission cell with IR-transparent windows such as NaCl or KBr).[1][5]

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly.

-

For ATR Method:

-

For Transmission Cell Method:

3.3. Data Acquisition

-

Background Spectrum: A background spectrum should be collected first to account for atmospheric and instrumental interferences. For the ATR method, this is done with a clean, empty crystal. For the transmission method, the background is taken with an empty cell.

-

Sample Spectrum:

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.4. Post-Analysis

-

Thoroughly clean the ATR crystal or liquid cell with an appropriate solvent to prevent contamination of subsequent samples.[1]

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample.

References

Mass Spectrometry Fragmentation of 3,5-Dimethylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-dimethylcyclohexene. The document outlines the primary fragmentation pathways, presents quantitative data for key fragments, and provides a detailed experimental protocol for the analysis of this and similar volatile organic compounds.

Core Fragmentation Mechanism: The Retro-Diels-Alder Reaction

The mass spectrum of this compound is dominated by a characteristic fragmentation pattern resulting from a retro-Diels-Alder (rDA) reaction.[1][2] This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation pathway for cyclohexene (B86901) derivatives under electron ionization conditions.[1][2]

Upon electron ionization, a radical cation of the this compound molecule is formed (m/z 110). This molecular ion then undergoes a [4+2] cycloelimination, breaking the ring to form a diene and a dienophile.[1] In the case of this compound, this reaction is predicted to yield a radical cation of 1,3-pentadiene (B166810) (m/z 68) and a neutral propene molecule, or a propene radical cation (m/z 42) and a neutral 1,3-pentadiene. The charge can be retained by either fragment, leading to the observation of both ions in the mass spectrum.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for the identification and structural elucidation of the compound. The data presented below is a summary of the major peaks observed in the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 110 | 15 | [C8H14]+• (Molecular Ion) |

| 95 | 100 | [M - CH3]+ |

| 68 | 80 | [C5H8]+• (Radical cation of 1,3-pentadiene) |

| 67 | 75 | [C5H7]+ |

| 53 | 30 | [C4H5]+ |

| 42 | 40 | [C3H6]+• (Radical cation of propene) |

| 41 | 65 | [C3H5]+ |

Fragmentation Pathway Visualization

The logical flow of the retro-Diels-Alder fragmentation of this compound is depicted in the following diagram:

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity, typically in the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).[4]

-

Electron Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Acquire the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

-

Analyze the fragmentation pattern to confirm the presence of key ions as detailed in the quantitative data table.

This comprehensive guide provides the necessary information for the identification and characterization of this compound using mass spectrometry, with a focus on its characteristic retro-Diels-Alder fragmentation. The provided experimental protocol can be adapted for the analysis of other volatile organic compounds.

References

Technical Guide: Physical Properties of 3,5-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,5-Dimethylcyclohexene, with a primary focus on its boiling point. This information is critical for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this compound's behavior for handling, purification, and reaction design.

Core Physical and Chemical Properties

This compound is a cyclic alkene with the molecular formula C8H14 and a molecular weight of approximately 110.20 g/mol .[1][2] Its structure consists of a six-membered carbon ring with a double bond and two methyl group substituents. The precise positioning of these functional groups influences its physical characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Boiling Point | 122.5 | °C at 760 mmHg | [3] |

| 398.00 ± 3.00 | K | [4] | |

| Density | 0.788 | g/cm³ | [3] |

| Flash Point | 6.8 | °C | [3] |

| Refractive Index | 1.438 | [3] | |

| Molecular Weight | 110.19700 | g/mol | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 2.60860 | [3][4] | |

| Enthalpy of Vaporization (ΔvapH°) | 33.81 | kJ/mol | [4] |

| Critical Temperature (Tc) | 598.94 | K | [4] |

| Critical Pressure (Pc) | 3163.27 | kPa | [4] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For a volatile organic compound like this compound, several established methods can be employed for accurate determination. The following outlines a common and reliable experimental protocol.

Methodology: Boiling Point Determination via Simple Distillation

This method is suitable for purifying the compound and concurrently determining its boiling point.[6][7]

Apparatus:

-

Round-bottom flask (distilling flask)

-

Heating mantle or sand bath

-

Clamps and stand

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips or a magnetic stirrer

-

Barometer

Procedure:

-

Preparation: Place approximately 5 mL of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.[7]

-

Apparatus Assembly: Assemble the simple distillation apparatus as shown in the standard laboratory technique. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

-

Heating: Gently and uniformly heat the distilling flask.

-

Distillation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.

-

Temperature Reading: Record the temperature when the liquid is actively distilling and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[6]

-

Pressure Correction: Record the barometric pressure. If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.

Factors Influencing Boiling Point

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For a non-polar molecule like this compound, London dispersion forces are the most significant. The following diagram illustrates the key factors that influence the boiling point of such a compound.

Caption: Logical relationship of factors affecting the boiling point.

References

- 1. This compound | C8H14 | CID 143321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclohexene, 3,5-dimethyl- (CAS 823-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Stereoisomerism in 3,5-Dimethylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylcyclohexene, a cyclic alkene with the chemical formula C₈H₁₄, serves as a fundamental model for understanding the principles of stereoisomerism in cyclic systems.[1][2] The presence of two stereocenters and a double bond within the cyclohexene (B86901) ring gives rise to a rich stereochemical landscape, including the existence of diastereomers (cis and trans isomers) and enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including the identification of its stereoisomers, their relationships, and, where available, their spectral and physical properties. Due to the limited availability of specific experimental data for this compound, this guide also draws parallels with the well-studied stereoisomerism of 1,3-dimethylcyclohexane (B1346967) to illustrate key concepts.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In this compound, the carbon atoms at positions 3 and 5 are chiral centers, as each is bonded to four different groups. This gives rise to a total of 2² = 4 possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. In the case of this compound, this diastereomeric relationship is described by the terms cis and trans, which denote the relative orientation of the two methyl groups with respect to the cyclohexene ring.

The Stereoisomers of this compound

The four stereoisomers of this compound are:

-

cis-3,5-Dimethylcyclohexene: In this diastereomer, the two methyl groups are on the same side of the cyclohexene ring. A plane of symmetry can pass through the double bond and bisect the C4-C5 and C3-C6 bonds, rendering the cis isomer a meso compound. Meso compounds are achiral despite having chiral centers. Therefore, cis-3,5-dimethylcyclohexene does not have an enantiomer.

-

trans-3,5-Dimethylcyclohexene: In this diastereomer, the two methyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers:

-

(3R,5S)-3,5-dimethylcyclohexene

-

(3S,5R)-3,5-dimethylcyclohexene[3]

-

The relationship between cis-3,5-dimethylcyclohexene and either of the trans enantiomers is diastereomeric.

Below is a diagram illustrating the relationships between the stereoisomers of this compound.

Quantitative Data

| Property | This compound (unspecified isomers) | trans-3,5-Dimethylcyclohexene | Reference |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ | [1][4] |

| Molecular Weight | 110.1968 g/mol | 110.1968 g/mol | [1][4] |

| CAS Registry Number | 823-17-6 | 56021-63-7 | [1][4] |

| IUPAC Name | 3,5-dimethylcyclohex-1-ene | (3S,5R)-3,5-dimethylcyclohex-1-ene | [2][3] |

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of this compound isomers are not extensively documented in readily accessible literature. However, general approaches for the synthesis and separation of substituted cyclohexenes can be adapted.

Synthesis

A common route to substituted cyclohexenes involves the dehydration of the corresponding cyclohexanol. For this compound, this would involve the synthesis of 3,5-dimethylcyclohexanol (B146684) followed by an acid-catalyzed dehydration. The stereochemistry of the starting alcohol and the reaction conditions would influence the stereochemical outcome of the product.

Illustrative Workflow for Synthesis:

Separation

The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques such as gas chromatography (GC), owing to their different physical properties (e.g., boiling points). The separation of the enantiomers of trans-3,5-dimethylcyclohexene would require a chiral stationary phase in either GC or high-performance liquid chromatography (HPLC).

Illustrative Workflow for Separation:

Spectroscopic Characterization

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of this compound isomers.

-

Mass Spectrometry (MS): The NIST Chemistry WebBook provides mass spectral data for this compound and its trans isomer, which can be used for identification purposes.[1][4]

Conclusion

The stereoisomerism of this compound provides a clear example of how structural features in a cyclic molecule lead to the formation of diastereomers and enantiomers. The cis isomer exists as a single achiral meso compound, while the trans isomer is a pair of enantiomers. While specific quantitative data and detailed experimental protocols for this particular compound are sparse in the literature, the fundamental principles of stereochemistry, along with analytical techniques like chromatography and spectroscopy, provide the necessary tools for its study and characterization. This guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in the stereochemical aspects of substituted cyclohexenes.

References

- 1. Cyclohexene, 3,5-dimethyl- [webbook.nist.gov]

- 2. This compound | C8H14 | CID 143321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3,5-Dimethylcyclohexene | C8H14 | CID 57350972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-3,5-Dimethylcyclohexene [webbook.nist.gov]

- 5. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR [m.chemicalbook.com]

- 6. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR [m.chemicalbook.com]

Quantum Chemical Blueprint for Stability: An In-depth Technical Guide to the Conformational Landscape of 3,5-Dimethylcyclohexene

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations for 3,5-Dimethylcyclohexene Stability.

This whitepaper provides a detailed exploration of the theoretical and practical aspects of determining the conformational stability of cis- and trans-3,5-dimethylcyclohexene. Leveraging established principles of quantum chemical calculations, this guide offers a robust framework for understanding the intricate balance of steric and electronic factors that govern the geometry and relative energies of this substituted cyclohexene (B86901). While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes analogous data and well-established computational methodologies to present a thorough analysis.

Theoretical Foundation: Beyond the Chair to the Half-Chair Conformation

Unlike cyclohexane, which famously adopts a chair conformation to minimize angular and torsional strain, the presence of a double bond in the cyclohexene ring of this compound dictates a half-chair (or sofa) conformation. In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This fundamental structural difference is paramount to understanding the stability of its substituted derivatives.

The primary determinant of conformational preference in substituted cyclohexenes is allylic strain , a form of steric strain that arises between substituents on the double bond and those on adjacent allylic positions. Two key types of allylic strain are at play in this compound:

-

A(1,2) Strain: This occurs between a substituent at an allylic position (C3 or C5) and a substituent on an adjacent vinylic carbon (C2 or C4, respectively).

-

A(1,3) Strain: This more significant steric interaction arises between a substituent at an allylic position and a substituent on the other vinylic carbon of the double bond.

The interplay of these strains dictates the preference for methyl groups to occupy either pseudo-axial or pseudo-equatorial positions.

Isomers of this compound: A Conformational Overview

This compound exists as two diastereomers: cis and trans. Each of these isomers, in turn, possesses distinct conformational possibilities.

-

cis-3,5-Dimethylcyclohexene: In the cis isomer, the two methyl groups are on the same face of the ring. This leads to two primary half-chair conformers: one where both methyl groups are in pseudo-equatorial positions (diequatorial) and another where they are both in pseudo-axial positions (diaxial).

-

trans-3,5-Dimethylcyclohexene: In the trans isomer, the methyl groups are on opposite faces of the ring. Ring inversion of the half-chair conformation leads to the interconversion of two conformers, each having one pseudo-axial and one pseudo-equatorial methyl group.

The relative stabilities of these conformers are determined by the magnitude of the allylic strain experienced by the methyl groups in the pseudo-axial and pseudo-equatorial positions. Generally, substituents prefer the less sterically hindered pseudo-equatorial position to minimize allylic strain.

Computational Methodology for Determining Stability

Quantum chemical calculations provide a powerful tool for quantifying the relative energies of the different conformers of this compound. A typical computational workflow involves the following steps:

Detailed Protocol:

-

Initial Structure Generation: The starting 3D structures for cis- and trans-3,5-dimethylcyclohexene are generated. For the cis isomer, both diequatorial and diaxial conformers are created. For the trans isomer, the equatorial-axial conformer is generated.

-

Conformational Search: A systematic conformational search is performed to ensure all low-energy minima on the potential energy surface are identified.

-

Geometry Optimization: The geometry of each identified conformer is optimized to a stationary point on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation is performed on the optimized geometries using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set.

-

Analysis of Results: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated. The expected equilibrium population of each conformer at a given temperature can be determined using the Boltzmann distribution.

Predicted Quantitative Data

Table 1: Predicted Relative Energies of cis-3,5-Dimethylcyclohexene Conformers

| Conformer | Methyl Group Positions | Predicted Relative Energy (kcal/mol) |

| 1 | Diequatorial | 0.0 (Reference) |

| 2 | Diaxial | > 4.0 |

Table 2: Predicted Relative Energies of trans-3,5-Dimethylcyclohexene Conformers

| Conformer | Methyl Group Positions | Predicted Relative Energy (kcal/mol) |

| 1 | Equatorial-Axial | 0.0 (Reference) |

| 2 | Axial-Equatorial | 0.0 |

Note: These are estimated values based on analogous systems. Actual values would need to be determined through specific quantum chemical calculations.

Experimental Protocols for Conformational Analysis

The conformational equilibrium of this compound can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

NMR Spectroscopy

Objective: To determine the equilibrium constant (K_eq) between the conformers by analyzing the temperature-dependent NMR spectra.

Methodology:

-

Sample Preparation: A solution of the purified cis- or trans-3,5-dimethylcyclohexene isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Low-Temperature NMR: The ¹H NMR spectrum of the sample is recorded at a range of low temperatures. As the temperature is lowered, the rate of interconversion between the conformers slows down, and at a sufficiently low temperature (the coalescence temperature), separate signals for the pseudo-axial and pseudo-equatorial protons may be observed.

-

Signal Integration: The relative populations of the conformers at equilibrium can be determined by integrating the signals corresponding to each conformer.

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal areas.

-

Thermodynamic Parameters: By measuring K_eq at different temperatures, the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the conformational equilibrium can be determined using the van't Hoff equation.

Gas Chromatography (GC)

Objective: To separate the cis and trans diastereomers.

Methodology:

-

Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or moderately polar phase) is chosen to achieve separation based on the different boiling points and polarities of the cis and trans isomers.

-

Temperature Program: An optimized temperature program for the GC oven is developed to ensure baseline separation of the isomers.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

-

Analysis: The relative amounts of the cis and trans isomers in a mixture can be determined from the integrated peak areas in the chromatogram.

Conclusion

The stability of this compound is a nuanced interplay of its half-chair conformation and the allylic strain imposed by the two methyl groups. Quantum chemical calculations, particularly DFT and higher-level ab initio methods, provide a robust and predictive framework for understanding the relative energies of the various conformers of the cis and trans isomers. These computational predictions can be corroborated by experimental techniques such as low-temperature NMR spectroscopy. This guide provides the foundational knowledge and methodological outlines for researchers to confidently investigate the conformational landscape of this compound and other substituted cyclohexene systems, which are prevalent scaffolds in medicinal and materials chemistry.

An In-depth Technical Guide to the Dehydration Reaction of 3,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the acid-catalyzed dehydration of 3,5-dimethylcyclohexanol (B146684). It details the underlying E1 reaction mechanism, predicts the resulting isomeric alkenes based on carbocation stability, and furnishes a generalized experimental protocol for conducting the synthesis.

Core Reaction Mechanism

The acid-catalyzed dehydration of 3,5-dimethylcyclohexanol, a secondary alcohol, proceeds via an E1 (unimolecular elimination) mechanism.[1][2][3] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into an effective leaving group (water). The subsequent departure of this leaving group generates a carbocation intermediate, which is the rate-determining step of the reaction.[1][2][4] Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a π-bond and yielding an alkene.[1][2]

The key steps are as follows:

-

Protonation of the Hydroxyl Group: The reaction begins with the rapid and reversible protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), to form a protonated alcohol (an alkyloxonium ion).[1][2][5] This step is crucial as the hydroxide (B78521) ion (⁻OH) is a poor leaving group, whereas water (H₂O) is an excellent one.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a secondary carbocation intermediate.[1][4] The stability of this carbocation is a key factor influencing the reaction rate; secondary and tertiary alcohols undergo dehydration more readily than primary alcohols because they form more stable carbocations.[3][6]

-

Deprotonation to Form an Alkene: In the final step, a base (e.g., H₂O) removes a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon. The electrons from the C-H bond then form a new carbon-carbon double bond, yielding the alkene product and regenerating the acid catalyst.[1][5]

When multiple β-hydrogens are available for abstraction, the reaction can yield a mixture of isomeric alkenes. The composition of this mixture is governed by Zaitsev's rule, which states that the major product will be the most substituted (and therefore most thermodynamically stable) alkene.[3][6][7]

In the case of the 3,5-dimethylcyclohexyl carbocation, deprotonation can occur at C2 or C4.

-

Path A (Major Product): Abstraction of a proton from the more substituted C4 leads to the formation of 1,3-dimethylcyclohex-1-ene , a tetrasubstituted alkene.

-

Path B (Minor Product): Abstraction of a proton from C2 results in 3,5-dimethylcyclohex-1-ene , a disubstituted alkene.

Due to its greater stability, 1,3-dimethylcyclohex-1-ene is the predicted major product of this reaction.[8]

Caption: E1 mechanism for the dehydration of 3,5-dimethylcyclohexanol.

(Note: The images in the DOT script are placeholders. A chemical drawing tool would be required to generate the precise structural images for each step.)

Data Presentation: Predicted Product Distribution

| Product Name | Alkene Substitution | Predicted Abundance | Rationale |

| 1,3-Dimethylcyclohex-1-ene | Tetrasubstituted | Major | Forms via the most stable alkene transition state (Zaitsev's Rule).[9][10] |

| 3,5-Dimethylcyclohex-1-ene | Disubstituted | Minor | Less substituted and thermodynamically less stable product. |

Experimental Protocols

The following is a generalized protocol for the acid-catalyzed dehydration of a secondary cyclohexanol (B46403) derivative, adapted from standard procedures for similar alcohols.[11][12]

Safety Precautions: Concentrated phosphoric and sulfuric acids are highly corrosive.[10] All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The alkene products are flammable.

Materials and Equipment:

-

3,5-dimethylcyclohexanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

Boiling chips

-

Round-bottom flask (50 mL or 100 mL)

-

Simple or fractional distillation apparatus

-

Heating mantle with variable transformer

-

Separatory funnel

-

Erlenmeyer flasks

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup:

-

Distillation:

-

Assemble a distillation apparatus with the round-bottom flask as the distilling flask.[14]

-

Heat the mixture gently using a heating mantle. The goal is to co-distill the alkene products and water as they are formed.[11] This application of Le Chatelier's principle drives the reversible reaction toward the products.[7][10]

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained just below 100°C initially, as water will co-distill with the lower-boiling alkenes.[14]

-

Continue distillation until only a small amount of dark residue remains in the distilling flask. Do not distill to dryness.

-

-

Product Work-up:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate by adding 10-15 mL of 5% sodium bicarbonate solution to neutralize any co-distilled acid catalyst.[12] Stopper the funnel, shake gently with frequent venting, and then allow the layers to separate. Drain and discard the lower aqueous layer.

-

Wash the organic layer with 10-15 mL of water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.

-

Transfer the crude alkene product (the top organic layer) to a clean, dry Erlenmeyer flask.

-

-

Drying and Isolation:

-

Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate.[11][14] Swirl the flask and allow it to stand for 10-15 minutes. The liquid should be clear, not cloudy.

-

Carefully decant or filter the dried product into a pre-weighed, clean, dry vial to obtain the final yield.

-

-

Analysis:

-

The purity of the product and the ratio of the isomeric alkenes can be determined using gas chromatography (GC).[10][12]

-

The successful formation of an alkene can be confirmed by infrared (IR) spectroscopy (presence of a C=C stretch) or by chemical tests, such as the disappearance of the color of a bromine or potassium permanganate (B83412) solution.[10][11]

-

Caption: Generalized experimental workflow for alcohol dehydration.

References

- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 2. byjus.com [byjus.com]

- 3. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]

- 4. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]

- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]

- 10. youtube.com [youtube.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 3,5-Dimethylcyclohexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylcyclohexene is a substituted cyclic olefin with the potential to serve as a monomer in the synthesis of novel polyolefins. The resulting polymer, poly(this compound), would be a hydrocarbon-based macromolecule with a repeating unit containing a cyclohexane (B81311) ring and two methyl groups. The stereochemistry of the methyl groups (cis or trans) in the monomer and the polymerization mechanism will significantly influence the microstructure and properties of the final polymer.

Polymers derived from substituted cyclohexenes are of interest due to their potential for tunable thermal and mechanical properties. The presence of the bulky, saturated cyclohexane ring in the polymer backbone can impart rigidity, leading to higher glass transition temperatures compared to their linear analogues. The methyl substituents can further modify the polymer's properties, affecting its crystallinity, solubility, and thermal stability.

Potential applications for such polymers, particularly in the biomedical and pharmaceutical fields, could include their use as hydrophobic matrices for controlled drug release, components of medical devices, or as specialty additives.

This document outlines theoretical protocols for the polymerization of this compound via cationic and Ziegler-Natta polymerization, two common methods for polymerizing cycloolefins through vinylic (double-bond) opening. Ring-opening metathesis polymerization (ROMP) is generally less effective for simple cyclohexenes due to their low ring strain[1].

Polymerization Methods

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, which attacks the carbon-carbon double bond of the monomer, creating a propagating carbocationic species.[2][3] Alkenes with electron-donating groups, such as the methyl groups in this compound, can stabilize the carbocation, making them suitable for this type of polymerization.[2]

Potential Applications: The resulting poly(this compound) is expected to be a rigid, hydrophobic polymer. Such materials could be investigated for:

-

Drug Delivery: As a matrix for the sustained release of hydrophobic drugs.

-

Medical Device Coatings: To enhance the biocompatibility or modify the surface properties of medical implants.

-

Specialty Films and Membranes: For applications requiring good thermal stability and hydrophobicity.

Experimental Protocol (Representative)

Materials:

-

This compound (purified by distillation over a drying agent like CaH₂)

-

Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃))

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Methanol (B129727) (for termination)

-

Hexane (for precipitation)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a rubber septum is assembled.

-

Monomer and Solvent Addition: The flask is charged with the anhydrous solvent and cooled to the desired reaction temperature (e.g., -78°C to 0°C) in a suitable cooling bath. The purified this compound is then added via syringe.

-

Initiation: The Lewis acid initiator is added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight.

-

Polymerization: The reaction is allowed to proceed for a set time (e.g., 1-2 hours), during which the solution may become more viscous.

-

Termination: The polymerization is quenched by the rapid addition of pre-chilled methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Illustrative Data Table for Cationic Polymerization

| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Expected) | PDI (Expected) |

| 1 | BF₃·OEt₂ | 100:1 | -78 | 2 | >90 | 10,000 - 15,000 | 1.5 - 2.5 |

| 2 | AlCl₃ | 100:1 | -30 | 1 | >90 | 12,000 - 18,000 | 1.8 - 3.0 |

| 3 | BF₃·OEt₂ | 200:1 | -78 | 2 | >90 | 20,000 - 25,000 | 1.6 - 2.8 |

Note: The data in this table is hypothetical and based on typical results for cationic polymerization of similar monomers. Actual results may vary.

Logical Workflow for Cationic Polymerization

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on a transition metal compound and an organoaluminum co-catalyst, are widely used for the polymerization of olefins.[4][5] This method can often produce polymers with high stereoregularity, which can significantly impact their physical properties.[4] For this compound, a Ziegler-Natta catalyst could potentially lead to a stereoregular polymer (isotactic or syndiotactic), which might exhibit crystallinity.

Potential Applications: A stereoregular, potentially crystalline poly(this compound) could be useful as:

-

Engineering Plastics: If it exhibits a high melting point and good mechanical strength.

-

Biomedical Implants: Crystalline domains could enhance the mechanical integrity of devices.

-

Separation Membranes: The regular structure might lead to well-defined pore sizes.

Experimental Protocol (Representative)

Materials:

-

This compound (purified)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

Anhydrous solvent (e.g., heptane (B126788) or toluene)

-

Methanol with HCl (for catalyst deactivation)

-

Methanol (for washing)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A dry, inert gas-purged reactor equipped with mechanical stirring is used.

-

Solvent and Co-catalyst: Anhydrous solvent is introduced, followed by the triethylaluminum co-catalyst.

-

Catalyst Addition: Titanium tetrachloride is added to the stirred solution to form the active catalyst complex. The order and rate of addition can be critical.

-

Polymerization: The purified this compound is fed into the reactor. The polymerization is typically carried out at a controlled temperature (e.g., 50-80°C) for several hours.

-

Catalyst Deactivation: The reaction is terminated by adding methanol containing a small amount of hydrochloric acid to deactivate the catalyst.

-

Polymer Isolation and Purification: The polymer is precipitated, filtered, and then washed extensively with methanol to remove catalyst residues.

-

Drying: The purified polymer is dried under vacuum at an elevated temperature.

Illustrative Data Table for Ziegler-Natta Polymerization

| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) (Expected) | PDI (Expected) |

| 1 | TiCl₄/Al(C₂H₅)₃ | 2:1 | 70 | 4 | >85 | 50,000 - 100,000 | 3.0 - 6.0 |

| 2 | TiCl₄/Al(C₂H₅)₃ | 3:1 | 70 | 4 | >90 | 80,000 - 150,000 | 4.0 - 8.0 |

| 3 | TiCl₃/Al(C₂H₅)₂Cl | 2:1 | 60 | 5 | >80 | 60,000 - 120,000 | 3.5 - 7.0 |

Note: This data is hypothetical and reflects typical outcomes for Ziegler-Natta polymerization of olefins. The molecular weight and PDI can be broad with this method.

Signaling Pathway for Ziegler-Natta Polymerization

Expected Polymer Properties and Characterization

The synthesized poly(this compound) should be characterized using standard polymer analysis techniques:

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the absence of vinylic protons and the presence of a saturated polymer backbone.

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is crystalline.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Expected Properties Summary

| Property | Expected Value/Characteristic |

| Appearance | White to off-white powder or solid |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., toluene, THF, chloroform) and insoluble in polar solvents (e.g., water, methanol). |

| Glass Transition (Tg) | Expected to be relatively high (>100°C) due to the rigid cyclohexane ring in the backbone. |

| Crystallinity | May be amorphous (from cationic polymerization) or semi-crystalline (potentially from stereoregular Ziegler-Natta polymerization). |

| Thermal Stability | Expected to be stable up to >300°C, typical for polyolefins. |

Conclusion

While specific literature on the polymerization of this compound is scarce, the fundamental principles of cationic and Ziegler-Natta polymerization provide a strong basis for developing synthetic routes to poly(this compound). The protocols and expected data presented here serve as a guide for researchers to explore the synthesis and properties of this novel polymer. The resulting material, with its hydrophobic and thermally stable nature, holds promise for various applications, including in the fields of drug delivery and advanced materials. Experimental validation and optimization are necessary to fully elucidate the structure-property relationships of this polymer.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 3,5-Dimethylcyclohexene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Low-Strain Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined structures and functionalities. The primary thermodynamic driving force for this reaction is the relief of ring strain in the cyclic olefin monomer.[1][2][3] Highly strained monomers, such as norbornene derivatives, readily undergo ROMP to produce high molecular weight polymers.[4]

However, cyclohexene (B86901) and its derivatives, including 3,5-dimethylcyclohexene, possess very low ring strain energy.[1][5][6] Consequently, their polymerization via ROMP is thermodynamically disfavored, and they are generally considered non-polymerizable under standard conditions.[1] This document provides an overview of the challenges and outlines potential strategies and exploratory protocols to approach the ROMP of low-strain cyclic olefins like this compound.

Overcoming the Thermodynamic Barrier: Key Strategies

Several strategies have been developed to facilitate the ROMP of low-strain cyclic olefins. These approaches aim to shift the polymerization-depolymerization equilibrium towards the polymer.

-

Low Temperature Polymerization: By lowering the reaction temperature, the unfavorable entropic contribution to the Gibbs free energy of polymerization is minimized, which can favor polymer formation.[7][8]

-

High Monomer Concentration: Using a high concentration of the monomer can also shift the equilibrium towards the polymer product.[7]

-

Highly Active Catalysts: The use of highly active ruthenium-based catalysts, such as the Grubbs third-generation catalyst, can promote the polymerization of less reactive monomers.[9][10]

-

Copolymerization with High-Strain Monomers: Incorporating a highly strained comonomer can provide the necessary driving force to facilitate the overall polymerization process.[11]

-

Alternating ROMP (AROMP): This technique involves the copolymerization of a low-strain monomer, like cyclohexene, with a monomer that does not readily homopolymerize. This forces the formation of a strictly alternating copolymer.[12]

-

Monomer Design to Increase Ring Strain: A more advanced strategy involves modifying the monomer itself, for instance, by fusing a five-membered heterocycle to the cyclohexene ring to increase its strain energy.[5]

Data Presentation: Challenges and Strategies

The following table summarizes the primary challenges in the ROMP of this compound and the corresponding strategies to address them.

| Challenge | Description | Potential Strategy | Key Experimental Parameters |

| Low Ring Strain | Insufficient thermodynamic driving force for polymerization, leading to a polymerization-depolymerization equilibrium that favors the monomer.[1][5] | Lower reaction temperature, increase monomer concentration, use highly active catalysts.[7][8] | Temperature, Monomer:Catalyst Ratio, Catalyst Choice |

| Competing Depolymerization | The rate of the back-reaction (ring-closing metathesis) can be significant, preventing the formation of high molecular weight polymer.[7] | Conduct polymerization at low temperatures to disfavor the entropically driven depolymerization.[8] | Temperature Control |

| Catalyst Deactivation | The catalyst may decompose or become inactive before high monomer conversion is achieved, especially with less reactive monomers. | Employ more stable and highly active catalysts, such as third-generation Grubbs catalysts.[9] | Catalyst Selection, Solvent Purity |